Selectivity Ratio: KP-457 Achieves >67-Fold Discrimination Between ADAM17 and ADAM10
KP-457 demonstrates a 67.4-fold selectivity window between ADAM17 (IC50 = 11.1 nM) and its closest phylogenetic homolog ADAM10 (IC50 = 748 nM) in cell-free enzymatic assays . This discrimination is critical because ADAM10 mediates essential physiological processes including Notch signaling and cadherin cleavage; broad inhibition of both ADAM17 and ADAM10 may compromise these pathways. By contrast, the pan-MMP inhibitor GM-6001 does not discriminate between ADAM17 and ADAM10, inhibiting both with comparable potency [1].
| Evidence Dimension | ADAM17/ADAM10 selectivity ratio |
|---|---|
| Target Compound Data | ADAM17 IC50 = 11.1 nM; ADAM10 IC50 = 748 nM |
| Comparator Or Baseline | GM-6001: inhibits ADAM17 and ADAM10 non-selectively; class-level data for MMP inhibitors typically show ADAM17/ADAM10 selectivity ratios <10-fold |
| Quantified Difference | 67.4-fold selectivity for ADAM17 over ADAM10 |
| Conditions | Cell-free enzyme assay using recombinant catalytic domains |
Why This Matters
This selectivity window reduces the likelihood of confounding Notch pathway interference in cell differentiation protocols, a documented liability of non-selective ADAM10/17 inhibitors.
- [1] Hirata S, et al. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets. Stem Cells Transl Med. 2017 Mar;6(3):720-730. View Source
